2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid
Description
This compound belongs to the class of Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivatives, widely used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s stability under basic conditions and ease of removal with piperidine. The structure features a 3-fluorophenyl substituent directly attached to the α-carbon of the acetic acid backbone, distinguishing it from other Fmoc-amino acids. The fluorine atom introduces electronic effects (e.g., electron-withdrawing) that influence reactivity, solubility, and intermolecular interactions, making it valuable in medicinal chemistry and materials science .
Properties
CAS No. |
1262630-52-3 |
|---|---|
Molecular Formula |
C23H18FNO4 |
Molecular Weight |
391.4 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid is a complex organic compound primarily utilized in peptide synthesis due to its stability and the protective Fmoc (fluorenylmethoxycarbonyl) group. This compound's biological activity is closely linked to its role as a building block in the synthesis of peptides, which can exhibit various therapeutic effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C27H34N2O6
- Molecular Weight : 482.6 g/mol
- IUPAC Name : (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Peptide Synthesis : The Fmoc group allows for selective peptide synthesis, minimizing side reactions during elongation. This property is crucial for maintaining the integrity of biologically active compounds.
- Antiproliferative Effects : Research indicates that compounds related to this structure may exhibit significant antiproliferative activities against various cancer cell lines. For example, compounds structurally similar to this compound have been shown to inhibit cell proliferation in MCF-7 breast cancer cells with IC50 values ranging from 10–33 nM .
- Mechanistic Studies : Studies have demonstrated that such compounds can interact with tubulin, leading to microtubule destabilization and subsequent mitotic arrest in cancer cells . This interaction suggests potential applications in cancer therapy.
Table 1: Antiproliferative Activity of Related Compounds
| Compound ID | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 9h | MCF-7 | 10 | Tubulin destabilization |
| 9q | MDA-MB-231 | 23 | Microtubule interaction at colchicine site |
| 10p | MCF-7 | 33 | Induction of apoptosis |
Research has shown that certain derivatives of the compound exhibit potent antiproliferative effects, making them promising candidates for further development as anticancer agents .
Synthesis and Applications
The synthesis of this compound involves several steps, typically including:
- Protection of the amino group using the Fmoc strategy.
- Coupling with the appropriate acetic acid derivative.
- Deprotection under mild conditions to yield the final product.
This compound's applications extend beyond peptide synthesis; it is also utilized in biochemical research due to its ability to participate in various biochemical pathways.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 397.43 g/mol. Its structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its use in peptide synthesis.
Medicinal Chemistry
1.1 Peptide Synthesis
Fmoc-2-amino-2-(3-fluorophenyl)acetic acid is primarily utilized as a building block in the synthesis of peptides. The Fmoc group allows for the selective protection of the amino group, facilitating the stepwise assembly of peptides through solid-phase peptide synthesis (SPPS). This method is favored due to its efficiency and the ability to produce peptides with high purity.
Case Study:
In a study published in Journal of Peptide Science, researchers utilized this compound to synthesize a series of bioactive peptides targeting specific receptors involved in cancer progression. The incorporation of the fluorophenyl moiety enhanced the binding affinity and selectivity of the resulting peptides towards their targets, demonstrating the compound's utility in drug development .
1.2 Drug Development
The compound has shown potential in drug development, particularly for conditions where targeted therapy is beneficial. Its structural characteristics allow it to interact effectively with biological targets.
Case Study:
A research article in Bioorganic & Medicinal Chemistry Letters reported the synthesis of analogs of known drugs using Fmoc-2-amino-2-(3-fluorophenyl)acetic acid as a key intermediate. These analogs exhibited improved pharmacological profiles compared to their predecessors, indicating that modifications at the amino acid level can lead to enhanced therapeutic agents .
Biochemical Research
2.1 Enzyme Inhibition Studies
The compound has been employed in studies aimed at understanding enzyme mechanisms and developing inhibitors. Its structural features make it suitable for designing inhibitors that can modulate enzyme activity.
Case Study:
In an investigation published in Journal of Medicinal Chemistry, scientists designed enzyme inhibitors based on this amino acid derivative to target proteases involved in inflammatory diseases. The study demonstrated that modifications using this compound led to significant inhibition of target enzymes, highlighting its relevance in therapeutic applications .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between the target compound and its analogs:
*Calculated based on analogous structures.
Electronic and Functional Differences
- Fluorine vs. Methoxy : The 3-fluorophenyl group in the target compound is electron-withdrawing, increasing the acidity of the α-proton (pKa ~3.0–3.5) compared to the electron-donating 4-methoxyphenyl analog (pKa ~4.5) . This property impacts deprotection efficiency during SPPS.
- Azetidine Core : The azetidine-containing analog () exhibits restricted rotation, favoring specific peptide conformations, whereas the target’s linear structure offers greater flexibility .
Solubility and Stability
- The 3-fluorophenyl group increases lipophilicity (logP ~4.2) compared to the 4-methoxyphenyl analog (logP ~3.5), necessitating optimized solvent systems (e.g., DMF:THF mixtures) for synthesis .
- Stability: All Fmoc-protected analogs show similar sensitivity to light and moisture, requiring storage at –20°C in inert atmospheres .
Q & A
Basic: What are the critical steps in synthesizing 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves:
Protection of the amino group : Reacting the parent amino acid with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., sodium carbonate) to introduce the Fmoc group .
Coupling with the fluorophenyl moiety : A Friedel-Crafts or nucleophilic substitution reaction to attach the 3-fluorophenyl group, often requiring catalysts like palladium or copper complexes .
Acidification and purification : Hydrolysis of intermediates under controlled pH and purification via column chromatography or recrystallization .
Optimization : Reaction temperature (0–25°C), solvent polarity, and catalyst loading (e.g., 5–10 mol%) are tuned to minimize by-products like dehalogenated side products .
Basic: How is the purity and structural integrity of this compound validated in peptide synthesis workflows?
Methodological Answer:
Analytical techniques include:
- HPLC : Reverse-phase chromatography with UV detection (λ = 254–280 nm) to assess purity (>95%) .
- NMR Spectroscopy : H and F NMR confirm the presence of the Fmoc group (δ 7.2–7.8 ppm for aromatic protons) and fluorophenyl moiety (δ -110 to -120 ppm for F) .
- Mass Spectrometry : High-resolution MS (ESI or MALDI-TOF) verifies molecular weight (e.g., [M+H] at ~425 Da) .
Basic: What role does the Fmoc group play in this compound’s application to peptide synthesis?
Methodological Answer:
The Fmoc group acts as a temporary protecting group :
Protection : Shields the amino group during coupling reactions, preventing unwanted nucleophilic attacks .
Deprotection : Removed under mild basic conditions (20% piperidine in DMF) without disrupting acid-sensitive linkages .
Compatibility : Stable under standard SPPS (solid-phase peptide synthesis) conditions, enabling sequential peptide elongation .
Advanced: How can researchers resolve contradictions in reported yields when using heterogeneous vs. homogeneous catalysts?
Methodological Answer:
Discrepancies arise from:
- Catalyst accessibility : Heterogeneous catalysts (e.g., Pd/C) may limit substrate diffusion, reducing yields compared to homogeneous catalysts (e.g., Pd(PPh)) .
- By-product formation : Homogeneous systems risk ligand degradation, while heterogeneous systems favor over-reduction.
Resolution : - Design of Experiments (DoE) : Systematically vary catalyst type, solvent (DMF vs. THF), and temperature to identify optimal conditions .
- Kinetic studies : Monitor reaction progress via TLC or in situ IR to detect intermediates and adjust catalyst loading .
Advanced: What strategies mitigate instability of the fluorophenyl moiety under acidic or oxidative conditions?
Methodological Answer:
Instability challenges include:
- Acidic hydrolysis : Degradation of the fluorophenyl group at pH < 2.
- Oxidative cleavage : Susceptibility to peroxides or strong oxidizers.
Mitigation : - Buffered conditions : Use phosphate buffers (pH 4–7) during deprotection .
- Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) to reaction mixtures .
- Low-temperature storage : Store at -20°C in amber vials to prevent photodegradation .
Advanced: How does steric hindrance from the Fmoc group influence coupling efficiency in solid-phase peptide synthesis?
Methodological Answer:
The bulky Fmoc group can:
Reduce coupling rates : Steric effects slow amino acid activation, requiring extended reaction times (2–4 hours vs. 1 hour for Boc groups) .
Impact resin swelling : Use of low-crosslinkage resins (e.g., PEG-based) improves accessibility .
Optimization :
- Double coupling protocols : Repeat coupling steps with fresh reagents.
- Ultrasound-assisted synthesis : Enhances reagent diffusion in resin pores .
Advanced: What computational methods predict interactions between this compound and biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular docking (AutoDock/Vina) : Models binding affinity of the fluorophenyl group with hydrophobic enzyme pockets .
- MD simulations (GROMACS) : Assess stability of peptide-Fmoc adducts in aqueous environments .
- QSAR models : Correlate substituent electronegativity (e.g., fluorine position) with inhibitory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
